1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine
Overview
Description
1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as MDBP and belongs to the class of piperazine derivatives. The purpose of
Mechanism of Action
The mechanism of action of 1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells, inducing apoptosis, and inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects:
1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes. However, the limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine. These include further studies on its potential therapeutic applications, its mechanism of action, and its toxicity profile. Additionally, there is a need for research on the synthesis of analogs of the compound to improve its efficacy and reduce its toxicity.
Scientific Research Applications
1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit antitumor, antifungal, and antibacterial activities. Additionally, it has been shown to have potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O7/c1-27-17-12-19-18(31-14-32-19)11-16(17)13-24-5-7-25(8-6-24)23(26)15-9-20(28-2)22(30-4)21(10-15)29-3/h9-12H,5-8,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTNEFYOEXSKKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3OC)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.